molecular formula C10H11BrN4O2S B13498758 Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate

Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate

Cat. No.: B13498758
M. Wt: 331.19 g/mol
InChI Key: JTEMKUZWZQKSOB-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate is a synthetic organic compound with the molecular formula C10H11BrN4O2S and a molecular weight of 331.19 g/mol . This compound is characterized by the presence of a bromothiazole ring fused to a pyrazine ring, with a tert-butyl carbamate group attached. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate is not fully understood, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets, such as kinase enzymes. The bromothiazole and pyrazine rings may facilitate binding to these targets, while the carbamate group can modulate the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate can be compared to other similar compounds, such as:

These similar compounds highlight the versatility of the thiazolo[4,5-B]pyrazine scaffold and its potential for modification to achieve desired chemical and biological properties.

Properties

Molecular Formula

C10H11BrN4O2S

Molecular Weight

331.19 g/mol

IUPAC Name

tert-butyl N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

InChI

InChI=1S/C10H11BrN4O2S/c1-10(2,3)17-9(16)15-8-14-6-7(18-8)13-5(11)4-12-6/h4H,1-3H3,(H,12,14,15,16)

InChI Key

JTEMKUZWZQKSOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=NC=C(N=C2S1)Br

Origin of Product

United States

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